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Compound of Interest

Compound Name: 4-cyano-N,N-dimethylbenzamide

Cat. No.: B1285705 Get Quote

Introduction

Cyanobenzamide compounds are a versatile class of organic molecules characterized by a

benzamide structure with an attached cyano group.[1] They serve as crucial intermediates and

building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Their applications in drug discovery are particularly noteworthy, with derivatives showing

potential as anti-inflammatory, analgesic, and anti-cancer agents.[1][2][3] X-ray crystallography

is an indispensable analytical technique for this class of compounds, as it provides precise

three-dimensional structural information. This data is fundamental for understanding structure-

activity relationships (SAR), confirming molecular stereochemistry, and designing new

molecules with enhanced biological efficacy.

Application Notes

The single-crystal X-ray diffraction analysis of cyanobenzamide derivatives provides critical

insights for researchers in medicinal chemistry and materials science.

Structure-Activity Relationship (SAR) Studies: Detailed knowledge of the three-dimensional

structure, including bond angles, bond lengths, and conformation, is essential for SAR

studies. By comparing the crystal structures of various cyanobenzamide derivatives with

their biological activities, researchers can identify key structural features responsible for their
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therapeutic effects. This knowledge guides the rational design of more potent and selective

drug candidates.[3]

Pharmaceutical Development: Cyanobenzamides are key intermediates in the synthesis of a

wide range of pharmaceuticals.[1] X-ray crystallography confirms the successful synthesis of

the target molecule and its intermediates, ensuring the correct stereochemistry and purity,

which are critical for drug safety and efficacy.

Enzyme Inhibition Analysis: Certain cyanobenzamide derivatives have been identified as

potent inhibitors of enzymes like cysteine proteases.[4] A crystal structure of the compound

can be used in molecular docking studies to simulate its interaction with the enzyme's active

site, helping to elucidate the mechanism of inhibition and to design next-generation

inhibitors.

Material Science: The unique chemical properties of cyanobenzamides make them useful in

the creation of advanced materials, including polymers and coatings.[1] X-ray

crystallography helps in understanding the intermolecular interactions, such as hydrogen

bonding, which dictate the packing of molecules in the solid state and ultimately determine

the material's bulk properties.[5]

Quantitative Data Summary
The following table summarizes crystallographic data for selected cyanobenzamide derivatives

as determined by single-crystal X-ray diffraction.
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Compo
und
Name

Molecul
ar
Formula

Crystal
System

Space
Group

a (Å) b (Å) c (Å) Ref.

N'-

Cyano-

N,N'-

dimethyl-

4-

nitrobenz

ohydrazi

de

C₁₀H₁₀N₄

O₃

Orthorho

mbic
P2₁2₁2₁ 8.1974(6)

10.6696(

7)

12.9766(

8)
[4][6]

2-

Cyanogu

anidinop

henytoin

(CNG-

DPH)

C₁₆H₁₁N₅

O

Monoclini

c
P2₁/c - - - [5]

2-Amino-

4-

chlorobe

nzonitrile

C₇H₅ClN

₂
Triclinic P-1 3.8924(9)

6.7886(1

5)
13.838(3) [7]

Note: Specific unit cell parameters for 2-Cyanoguanidinophenytoin were not detailed in the

provided search results but its crystal system and space group were identified.[5]

Experimental Protocols
Protocol 1: Synthesis and Crystallization of a Cyanobenzamide Derivative

This protocol is a generalized procedure based on the synthesis of N'-cyano-N,N'-dimethyl-4-

nitrobenzohydrazide.[4][6]

Synthesis of the Precursor:
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Prepare the N,N'-dialkylbenzohydrazide precursor. For example, N,N'-dimethyl-4-

nitrobenzohydrazide can be prepared via a C-N bond coupling reaction between 4-

nitrobenzoic acid and N,N'-dimethylhydrazine using a mixed anhydride approach.[4][6]

Cyanation Reaction:

Dissolve the hydrazide precursor (e.g., 2.11 mmol) in a suitable solvent such as methanol

(15 mL).

Add a base, such as sodium acetate (5.27 mmol), and cyanogen bromide (3.16 mmol) to

the solution.[4][6]

Stir the reaction mixture at room temperature for approximately 18 hours.[4]

Purification:

Remove the solvent under reduced pressure (in vacuo).

Suspend the resulting solid in 1 M HCl (10 mL) and perform a liquid-liquid extraction with

ethyl acetate (3 x 20 mL).

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution,

water, and brine.

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent completely to

yield the final cyanobenzamide product.[4]

Crystallization (Slow Evaporation Method):

Dissolve a small amount of the purified compound (e.g., 5 mg) in a minimal volume of a

suitable solvent, such as chloroform (~100 µL).[4][6]

Place this solution in a small vial and add a less volatile anti-solvent (e.g., 400-500 µL of

cyclohexane) that the compound is less soluble in.[4][6]

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the more

volatile solvent (chloroform).
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Allow the vial to stand undisturbed at room temperature for several days. Single crystals

suitable for X-ray diffraction should form as the solvent slowly evaporates.[4][6]

Protocol 2: Single-Crystal X-ray Diffraction and Structure Determination

This protocol outlines the general steps for data collection and structure refinement.

Crystal Selection and Mounting:

Carefully examine the crystals obtained from Protocol 1 under an optical microscope to

select a single, well-formed crystal free of defects.[5]

Mount the selected crystal on a suitable holder, such as a MiTeGen kapton loop or a glass

fiber.[8]

Data Collection:

Place the mounted crystal on the goniometer of a single-crystal X-ray diffractometer (e.g.,

a Bruker D8 or Enraf-Nonius 590 with a CCD detector).[5][9]

Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium

cryostream to minimize thermal vibrations and radiation damage.[8][10]

Use a monochromatic X-ray source, commonly Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ =

1.5418 Å).[7][9]

Perform an initial scan to determine the unit cell parameters and crystal system.

Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

Data Processing:

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg

reflections using software like SAINT.[8][10]

Apply corrections for absorption effects using programs such as SADABS.[8][10]

Structure Solution and Refinement:
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Solve the crystal structure using direct methods or Patterson methods with software

packages like SHELXS or SIR92.[5]

Refine the structural model against the experimental data using full-matrix least-squares

on F² with a program like SHELXL.[8][10]

Locate and refine non-hydrogen atoms anisotropically. Position hydrogen atoms

geometrically or locate them from the difference Fourier map.[10]

Validation and Analysis:

Validate the final structure using tools like PLATON or CheckCIF.[5]

Analyze the geometric parameters, intermolecular interactions, and packing using

software like Mercury.[5]

Deposit the final crystallographic data in a public repository such as the Cambridge

Crystallographic Data Centre (CCDC).[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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